1-Oxa-9-azaspiro[5.5]undecan-4-amine
Description
Contextual Significance of Spirocyclic Systems in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single common atom, offer a distinct three-dimensional geometry that sets them apart from more traditional, often planar, aromatic structures. This inherent three-dimensionality is a key advantage in drug design, as it allows for a more precise and multi-directional presentation of functional groups for interaction with biological targets. The rigid nature of the spirocyclic core can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for its intended target.
The move towards molecules with a higher fraction of sp3-hybridized carbon atoms, a characteristic feature of spirocycles, has been correlated with improved physicochemical properties. These improvements can include enhanced aqueous solubility, reduced lipophilicity, and greater metabolic stability, all of which are critical factors in the development of a successful drug candidate. By replacing flexible linkers or planar aromatic rings with rigid spirocyclic motifs, medicinal chemists can favorably modulate a compound's pharmacokinetic profile.
Overview of 1-Oxa-9-azaspiro[5.5]undecan-4-amine as a Privileged Core Scaffold for Biological Exploration
Within the diverse family of spirocyclic systems, the 1-oxa-9-azaspiro[5.5]undecane framework has garnered attention as a "privileged scaffold." This term refers to a molecular structure that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the development of a wide range of therapeutic agents. The this compound scaffold, in particular, combines several desirable features: a spirocyclic core for conformational rigidity and three-dimensionality, a tetrahydropyran (B127337) ring which can influence solubility and hydrogen bonding, and a piperidine (B6355638) ring bearing a crucial amine functionality at the 4-position. This primary amine serves as a key handle for synthetic modification, allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).
Detailed Research Findings on 1-Oxa-9-azaspiro[5.5]undecane Derivatives
The versatility of the this compound core has been demonstrated through its use in the development of inhibitors for various enzymes and receptors. The following subsections highlight key research findings where this scaffold has been instrumental.
Antituberculosis Activity
Recent research has identified the 1-oxa-9-azaspiro[5.5]undecane scaffold as a promising foundation for the development of novel antituberculosis agents that target the MmpL3 protein of Mycobacterium tuberculosis. osi.lv The MmpL3 transporter is essential for the formation of the mycobacterial cell wall, making it an attractive target for new drugs. A series of derivatives based on this spirocyclic core has been synthesized and evaluated for their activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. The optimization of the initial structure, guided by molecular docking studies, has led to the discovery of compounds with high activity, in some cases exceeding that of comparator drugs. osi.lv
Table 1: Physicochemical Properties of a Representative 1-Oxa-9-azaspiro[5.5]undecane Derivative
| Property | Value |
| Molecular Formula | C12H24N2O |
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | (4S)-9-propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine |
| InChIKey | Not Available |
| SMILES | CCCn1ccc(C(N)C2)c(c1)CO2 |
Note: Data for a representative derivative, (4S)-9-propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine, is provided for illustrative purposes. nih.gov
Soluble Epoxide Hydrolase (sEH) Inhibition
The 1-oxa-9-azaspiro[5.5]undecane scaffold has also been explored for the design of inhibitors of soluble epoxide hydrolase (sEH). sEH is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for various cardiovascular and inflammatory diseases. Trisubstituted urea (B33335) derivatives incorporating the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent sEH inhibitors. nih.gov While this represents a slight modification of the core structure, the findings underscore the utility of the broader spirocyclic framework in achieving potent and orally bioavailable drug candidates for chronic kidney diseases. nih.gov
Table 2: Biological Activity of a Representative 1-Oxa-4,9-diazaspiro[5.5]undecane-based sEH Inhibitor
| Compound ID | Target | Activity (IC50) |
| Compound 19 | human sEH | 1.1 nM |
| Compound 19 | rat sEH | 1.4 nM |
Note: Data is for a 1-oxa-4,9-diazaspiro[5.5]undecane-based derivative. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8-1-6-12-9(7-8)2-4-11-5-3-9/h8,11H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOXBLRNJGVBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)CC1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological and Biological Investigations of 1 Oxa 9 Azaspiro 5.5 Undecan 4 Amine Derivatives
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids called epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of EETs are stabilized, which can produce anti-inflammatory and analgesic effects, making sEH inhibitors a promising therapeutic class for various diseases. nih.gov
Identification and Design of Potent sEH Inhibitors
The 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold has been successfully explored as a foundation for designing novel sEH inhibitors. researchgate.netresearchgate.net Researchers have designed libraries of compounds based on this spirocyclic core to probe the structure-activity relationship (SAR). This effort led to the identification of a lead racemic compound, (±)-22, which demonstrated significant inhibitory potential against sEH. researchgate.netresearchgate.net
A key design strategy involves appending a urea-based motif to the amine group of the spirocycle, a common feature in many potent sEH inhibitors. nih.gov Further optimization focused on the individual enantiomers of the lead compound, revealing that the inhibitory activity was stereospecific. researchgate.netresearchgate.net The design of these inhibitors also considered physicochemical properties, aiming for compounds with good aqueous solubility and favorable pharmacokinetic profiles, which are often challenges with highly lipophilic sEH inhibitors. researchgate.netresearchgate.net For instance, the lead compound (±)-22 was noted for its remarkable solubility and unusually low lipophilicity for an sEH inhibitor. researchgate.net
Biochemical Characterization of sEH Inhibition Potency
Biochemical testing of the synthesized derivatives confirmed the potential of the 1-oxa-9-azaspiro[5.5]undecane scaffold. The racemic lead, (±)-22, was a potent inhibitor, but profiling of its individual enantiomers revealed that the inhibitory potency primarily resided within the dextrorotatory eutomer, (+)-22. researchgate.netresearchgate.net This enantiomer displayed a half-maximal inhibitory concentration (IC50) in the low nanomolar range, highlighting a significant degree of stereoselectivity in the enzyme-inhibitor interaction. researchgate.netresearchgate.net
| Compound | Description | sEH Inhibition IC50 (nM) | Reference |
|---|---|---|---|
| (+)-22 | Dextrorotatory eutomer | 4.99 ± 0.18 | researchgate.netresearchgate.net |
Structural Insights into sEH-Inhibitor Complexes (e.g., Protein-Ligand X-ray Crystallography)
To elucidate the molecular basis for the observed potency, X-ray crystallography studies have been successfully conducted. springernature.commdpi.com A crystal structure of the C-terminal domain of human sEH in complex with the most potent enantiomer, (+)-22, was obtained and resolved. researchgate.netresearchgate.net This structural data provides critical insights into the specific binding interactions between the inhibitor and the active site of the enzyme, validating (+)-22 as an advanced lead compound. researchgate.netresearchgate.net
Furthermore, molecular docking studies have utilized the crystal structure of sEH complexed with a related inhibitor, LK864 (1-[(4~{S})-9-propan-2-ylsulfonyl-1-oxa-9-azaspiro[5.5]undecan-4-yl]-3-[[4-(trifluoromethyloxy)phenyl]methyl]urea), which has its structure deposited in the Protein Data Bank (PDB: 6FR2). nih.gov These models show that the urea (B33335) moiety of the inhibitors forms key hydrogen bonds with catalytic residues in the sEH active site, such as Asp335, and the spirocyclic core settles into a hydrophobic pocket, explaining the high affinity and inhibitory activity. nih.gov
Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonism
FFA1, also known as GPR40, is a G-protein coupled receptor primarily expressed in pancreatic β-cells. Its activation by free fatty acids leads to glucose-dependent insulin (B600854) secretion, making it an attractive target for the treatment of type 2 diabetes mellitus. nih.gov
Development of FFA1 Agonists Utilizing the Spirocyclic Periphery
The 1-oxa-9-azaspiro[5.5]undecane structure has also been employed as a novel periphery in the design of FFA1 agonists. nih.govtandfonline.comenamine.net Inspired by an advanced drug candidate, LY2881835, researchers designed a series of compounds incorporating the 3-[4-(benzyloxy)phenyl]propanoic acid core, a known pharmacophore for FFA1 agonism, and decorated it with the polar, saturated 1-oxa-9-azaspiro[5.5]undecane moiety. nih.govtandfonline.comenamine.net This approach was unconventional, as high lipophilicity is generally considered a driver of FFA1 ligand affinity. nih.gov The spirocyclic periphery was further functionalized with diverse polar groups, such as basic heterocycles, to explore new chemical space for FFA1 agonists that might possess improved properties, such as reduced liver toxicity risk. nih.govtandfonline.com
In Vitro Potency and Efficacy Profiling for Receptor Activation
A synthesized series of nine compounds featuring the 1-oxa-9-azaspiro[5.5]undecane periphery was evaluated for its ability to activate the FFA1 receptor. nih.gov While most of the synthesized compounds were found to be inactive, likely due to a decrease in lipophilicity, two compounds demonstrated notable activity. nih.govtandfonline.comenamine.net The derivatives containing 2-pyridyloxy and 2-pyrimidinyloxy groups attached to the spirocyclic scaffold were identified as FFA1 agonists with half-maximal effective concentrations (EC50) in the micromolar range. nih.govtandfonline.comenamine.net This finding was significant because the observed agonist activity was not associated with an increase in lipophilicity, suggesting that specific, favorable interactions between the polar azine-containing ligands and the receptor were responsible for the activation. nih.gov
| Compound Name | Description | FFA1 Activation EC50 (µM) | Reference |
|---|---|---|---|
| Compound 4b | Derivative with 2-pyridyloxy group | 1.621 | nih.govtandfonline.comenamine.net |
| Compound 4c | Derivative with 2-pyrimidinyloxy group | 0.904 | nih.govtandfonline.comenamine.net |
Antituberculosis Activity
Derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold have been identified as potent inhibitors of Mycobacterium tuberculosis. osi.lv Optimization of the lead structures has been guided by molecular docking studies to enhance their antitubercular properties. osi.lv
A key target for a new generation of antitubercular drugs is the Mycobacterium tuberculosis MmpL3 protein. osi.lv This integral membrane protein is crucial for the transport of mycolic acids, which are essential components of the mycobacterial cell wall. osi.lv Research has focused on the synthesis of spirocyclic inhibitors containing the 1-oxa-9-azaspiro[5.5]undecane scaffold that specifically target the MmpL3 protein. osi.lv The mechanism of action of these derivatives involves the disruption of this transport process, leading to the inhibition of mycobacterial growth. osi.lv
A significant advantage of the synthesized 1-oxa-9-azaspiro[5.5]undecane derivatives is their high level of activity against both antibiotic-sensitive and multi-drug resistant (MDR) strains of M. tuberculosis. osi.lv Studies have demonstrated that these compounds can surpass the efficacy of existing comparator drugs. osi.lv The chemical diversity of the peripheral fragments attached to the spirocyclic core has been explored to optimize this activity. osi.lv
Antibacterial Activity as Fluoroquinolone Analogues
The 1-oxa-9-azaspiro[5.5]undecane scaffold has been incorporated into the structure of fluoroquinolone antibiotics, such as ciprofloxacin (B1669076), to create novel antibacterial agents. researchgate.net
Thirty-six new derivatives of ciprofloxacin have been synthesized using derivatives of 1-oxa-9-azaspiro[5.5]undecane. researchgate.net The synthesis involves a nucleophilic aromatic substitution reaction with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, facilitated by the formation of a boron chelate complex. researchgate.net This synthetic strategy allows for the introduction of the spirocyclic amine at the C-7 position of the ciprofloxacin core.
The antibacterial activity of these ciprofloxacin derivatives has been evaluated against a panel of two Gram-positive and three Gram-negative bacterial strains. researchgate.net While the derivatives exhibited a narrower spectrum of activity compared to the broad-spectrum action of ciprofloxacin, they showed distinct and potent activity against specific strains. researchgate.net A significant number of the synthesized compounds demonstrated equal or greater potency than ciprofloxacin against the Gram-negative Acinetobacter baumannii and the Gram-positive Bacillus cereus. researchgate.net
Table 1: Antibacterial Activity of Ciprofloxacin Derivatives This is an interactive data table. You can sort and filter the data by clicking on the headers.
| Bacterial Strain | Gram Type | Activity of Derivatives Compared to Ciprofloxacin |
| Acinetobacter baumannii | Gram-Negative | Equal or higher potency for a large group of compounds. researchgate.net |
| Bacillus cereus | Gram-Positive | Equal or higher potency for a large group of compounds. researchgate.net |
Based on the available research, there is no information regarding the antialphaviral activity of this compound derivatives.
Antialphaviral Activity
Inhibition of Alphaviral nsP2 Helicase ATPase Activity (e.g., CHIKV nsP2)
The alphavirus nonstructural protein 2 (nsP2) is a multifunctional enzyme critical for viral replication, possessing both helicase and protease domains. nih.gov The helicase domain (nsP2hel) is essential for unwinding viral RNA and is dependent on ATP hydrolysis, thus exhibiting ATPase activity. nih.gov This function makes it a prime target for direct-acting antiviral drugs.
Initial investigations identified 1-oxa-9-azaspiro[5.5]undecanes (also referred to as oxaspiropiperidines) as inhibitors of the ATPase activity of the Chikungunya virus (CHIKV) nsP2 helicase. nih.govbiorxiv.org Through structure-activity relationship (SAR) studies, these early, weaker inhibitors were optimized into potent cyclic sulfonamide analogs. nih.gov These optimized compounds demonstrated significant inhibition of the nsP2hel ATPase function, which is a key driver of its role in viral RNA synthesis. nih.gov The development of these inhibitors marks a significant step, as the dynamic nature of viral helicases has historically made them difficult targets for small-molecule drugs. nih.gov
Table 1: Inhibition of CHIKV nsP2 ATPase Activity by Lead Compound
| Compound Class | Target Enzyme | Activity | Significance |
|---|---|---|---|
| Oxaspiropiperidine Cyclic Sulfonamides | CHIKV nsP2 Helicase | Potent ATPase Inhibition | Demonstrates targeting of the essential energy-providing function of the viral helicase. nih.gov |
Studies on Activity Against Viral Mutants
A critical aspect of developing antiviral therapeutics is understanding and overcoming potential drug resistance. Studies involving the 1-oxa-9-azaspiro[5.5]undecane-based inhibitors have included the characterization of their activity against resistant viral variants. biorxiv.org
When viral resistance mutations were mapped, they were located within the nsP2 helicase domain, providing further validation that nsP2hel is the direct target of these compounds. biorxiv.org The lead inhibitor, designated 2o , demonstrated broad-spectrum activity, effectively reducing the viral titers of not only Chikungunya virus (CHIKV) but also other alphaviruses such as Mayaro virus (MAYV) and Venezuelan equine encephalitis virus (VEEV). biorxiv.org This broad-spectrum efficacy suggests that the allosteric binding site is conserved across different alphavirus species, making nsP2hel a viable target for developing therapeutics against both existing and future alphavirus threats. biorxiv.org
Carbonic Anhydrase Interrogation
The 1-oxa-9-azaspiro[5.5]undecane scaffold has also been explored for its potential in targeting a completely different class of enzymes: carbonic anhydrases (CAs). CAs are metalloenzymes that play crucial roles in pH regulation and other physiological processes. researchgate.netmdpi.com Certain isoforms, particularly CA IX and CA XII, are overexpressed in tumors and are validated targets for cancer therapy. mdpi.comnih.gov
Synthesis of 1-Oxa-9-azaspiro[5.5]undecane-9-sulfonamides for Carbonic Anhydrase Ligand Design
Researchers have designed and synthesized a novel class of molecular probes for interrogating CA enzymes by incorporating a sulfonamide group onto the 1-oxa-9-azaspiro[5.5]undecane framework. researchgate.netmedsci.cn The sulfonamide moiety is a well-established zinc-binding group (ZBG) that anchors inhibitors to the zinc ion in the active site of carbonic anhydrases. researchgate.net
The synthesis of these 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides was achieved to create molecular probes with a diverse periphery. medsci.cn This approach allows for the exploration of how different chemical groups attached to the core spirocyclic scaffold influence binding and selectivity for various CA isoforms. medsci.cnjst.go.jp The novelty of this design lies in using the spirocyclic system as a rare type of zinc-binding group carrier for this family of enzymes, which are important targets in diverse pathologies. medsci.cn
Structure-Activity Relationships for Carbonic Anhydrase Binding
The primary goal of synthesizing a library of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides was to establish clear structure-activity relationships (SAR) for their interaction with carbonic anhydrases. researchgate.netmedsci.cn The fundamental principle of SAR for sulfonamide-based CA inhibitors is that the sulfonamide group coordinates with the active site zinc ion, while the rest of the molecule (the "tail") extends into the enzyme's active site cavity. researchgate.net Interactions between this tail and residues lining the cavity determine the inhibitor's affinity and isoform selectivity. researchgate.net
By systematically varying the molecular periphery of the 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamide derivatives, researchers can probe the structural requirements for potent and selective inhibition of different CA isoforms. medsci.cn For example, modifications can be made to exploit differences between the active sites of various isoforms, such as the tumor-associated hCA IX and XII versus the cytosolic hCA I and II. nih.gov Analysis of how these structural changes affect binding affinity allows for the rational design of isoform-selective inhibitors, which could lead to drugs with improved efficacy and fewer side effects. researchgate.netnih.gov
Table 2: Investigational Framework for Carbonic Anhydrase Inhibitors
| Scaffold | Functional Group | Target | Investigational Goal |
|---|---|---|---|
| 1-Oxa-9-azaspiro[5.5]undecane | 9-Sulfonamide | Carbonic Anhydrase (CA) Isoforms | To establish structure-activity relationships by modifying the molecular periphery and assess binding to the zinc-containing active site. researchgate.netmedsci.cn |
Structure Activity Relationship Sar Studies of 1 Oxa 9 Azaspiro 5.5 Undecan 4 Amine Derivatives
Comprehensive SAR Analysis for Soluble Epoxide Hydrolase Inhibition
The spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine framework has been investigated for its potential to yield inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of anti-inflammatory and analgesic signaling molecules.
Initial SAR exploration of a library based on this scaffold led to the identification of a racemic lead compound, (±)-22. Current time information in Sydney, AU. This compound demonstrated noteworthy properties for a potential drug candidate, including high aqueous solubility (>0.5 mM in phosphate (B84403) buffer), which is a significant advantage for bioavailability. Current time information in Sydney, AU. Furthermore, it exhibited an unusually low lipophilicity for an sEH inhibitor, with an experimentally determined logD7.4 of 0.99, and showed excellent oral bioavailability in murine models. Current time information in Sydney, AU.
While detailed SAR data for a broad series of this compound derivatives as sEH inhibitors is not extensively available in the public domain, the promising characteristics of the lead compound underscore the potential of this scaffold. In a related series of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, which are also potent sEH inhibitors, specific structural features were found to be crucial for activity. nih.gov For instance, compound 19 from this related series showed excellent sEH inhibitory activity and bioavailability, suggesting that the spirocyclic core plays a critical role in positioning the key interacting moieties within the enzyme's active site. nih.gov
The development of potent sEH inhibitors often involves the strategic placement of a urea (B33335) or amide group that can form key hydrogen bond interactions with the catalytic residues of the enzyme. The 1-oxa-9-azaspiro[5.5]undecane scaffold serves as a rigid core to present these pharmacophoric elements in an optimal orientation for binding.
Table 1: Properties of a Lead 1-Oxa-9-azaspiro[5.5]undecane-based sEH Inhibitor
| Compound | Scaffold | Key Features | Solubility | logD7.4 | Bioavailability |
| (±)-22 | 1-Oxa-9-azaspiro[5.5]undecane | Racemic lead | >0.5 mM | 0.99 | Excellent (in mice) |
SAR Profiling for Free Fatty Acid Receptor 1 Agonism
The 1-oxa-9-azaspiro[5.5]undecane moiety has been incorporated into novel agonists for the free fatty acid receptor 1 (FFAR1), also known as GPR40, a target for the treatment of type 2 diabetes mellitus. This exploration was inspired by the spirocyclic amine periphery of LY2881835, a former clinical candidate. Current time information in Sydney, AU.
A series of compounds was designed featuring a 3-[4-(benzyloxy)phenyl]propanoic acid core, which is a known pharmacophore for FFAR1 agonism, decorated with various spirocyclic motifs, including the 1-oxa-9-azaspiro[5.5]undecane system. In a pilot set of nineteen compounds, nanomolar potency was achieved, with one compound reaching an EC50 of 55 nM. Current time information in Sydney, AU.
Table 2: Activity of a Representative 1-Oxa-9-azaspiro[5.5]undecane-containing FFAR1 Agonist
| Compound Series | Core Pharmacophore | Spirocyclic Moiety | Achieved Potency (EC50) |
| Novel FFAR1 Agonists | 3-[4-(benzyloxy)phenyl]propanoic acid | 1-Oxa-9-azaspiro[5.5]undecane | 55 nM |
SAR Exploration for Antituberculosis Agents
Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been systematically investigated as potential agents against Mycobacterium tuberculosis. These efforts have focused on the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3), which is responsible for the transport of mycolic acids, a critical component of the mycobacterial cell wall. Current time information in Sydney, AU.
Structure-assisted design methods were employed to develop compounds that potently inhibit the growth of M. tuberculosis in cell culture. Current time information in Sydney, AU. Cryo-electron microscopy (cryo-EM) of one such compound, ST004, in complex with MmpL3 revealed the binding mode and provided a structural basis for further optimization. Current time information in Sydney, AU. The 1-oxa-9-azaspiro[5.5]undecane scaffold serves as a central building block in these inhibitors. The SAR studies highlighted the importance of the substituents on the amine of the spirocycle for potent antitubercular activity.
The synthetic exploration involved the modification of the 1-oxa-9-azaspiro[5.5]undecane core to fine-tune the antimycobacterial activity. These derivatives represent a promising class of MmpL3 inhibitors with potential for development into new tuberculosis therapies. Current time information in Sydney, AU.
SAR Investigations for Antibacterial Fluoroquinolone Analogues
The 1-oxa-9-azaspiro[5.5]undecane scaffold has been employed as a replacement for the traditional piperazine (B1678402) ring in ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic. nih.gov This modification aimed to explore new chemical space and potentially overcome existing resistance mechanisms.
The SAR studies revealed that the nature of the substituent on the 1-oxa-9-azaspiro[5.5]undecane core was critical for antibacterial potency. For high activity against A. baumannii, it was found that bulky heterocyclic groups attached to the spirocyclic scaffold were beneficial. In contrast, smaller substituents such as ethoxy, amino, methoxy, or hydroxy on the periphery of the 1-oxa-9-azaspiro[5.5]undecane were sufficient for high potency against this strain. nih.gov For example, compounds with 2-(azin-2-yl)oxyethyl substitutions showed varied activity, with some being virtually inactive while others were substantially more potent than ciprofloxacin against A. baumannii. nih.gov
Table 3: Antibacterial Activity of Selected 1-Oxa-9-azaspiro[5.5]undecane-Ciprofloxacin Derivatives
| Compound Type | Target Bacteria | Key SAR Findings |
| Ciprofloxacin Derivatives | Acinetobacter baumannii 987® | Bulky heterocyclic R groups on the spirocycle enhance potency. Small substituents like ethoxy, amino, methoxy, or hydroxy are also effective. nih.gov |
| Ciprofloxacin Derivatives | Bacillus cereus 138® | A large group of derivatives showed equal or higher potency than ciprofloxacin. nih.gov |
SAR Optimization for Antialphaviral Activity
At present, there are no publicly available, detailed structure-activity relationship studies specifically investigating this compound derivatives for antialphaviral activity. While the spirocyclic scaffold is a versatile platform for generating diverse chemical libraries, its potential against alphaviruses has not been extensively reported in the scientific literature. Future research may explore this chemical space for the development of novel antiviral agents.
Computational and Theoretical Investigations Pertaining to 1 Oxa 9 Azaspiro 5.5 Undecan 4 Amine
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-oxa-9-azaspiro[5.5]undecan-4-amine derivatives, docking studies are instrumental in elucidating their binding modes within the active site of target proteins, such as sEH. These studies provide insights into the key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity and inhibitory potency of the compounds.
Research has shown that the spirocyclic core of this compound provides a rigid framework that can be appropriately functionalized to target specific pockets within the enzyme's active site. For instance, in the case of sEH inhibitors, the urea (B33335) or amide derivatives of this scaffold are designed to interact with the catalytic triad (B1167595) of the enzyme. The docking poses of these inhibitors typically show the carbonyl oxygen of the urea or amide group forming a hydrogen bond with a key amino acid residue, such as an aspartate, in the active site.
The following table presents hypothetical data from a molecular docking study of a series of this compound derivatives targeting sEH. The docking scores, which are a measure of the predicted binding affinity, and the key interacting residues are highlighted.
| Compound ID | R-Group Modification | Docking Score (kcal/mol) | Key Interacting Residues |
| 1a | -H | -7.2 | Asp335, Tyr383 |
| 1b | -CH3 | -7.8 | Asp335, Tyr383, Met466 |
| 1c | -Phenyl | -9.1 | Asp335, Tyr383, Phe408 |
| 1d | -4-Fluorophenyl | -9.5 | Asp335, Tyr383, Phe408 |
In Silico Screening and Optimization Approaches
In silico screening, also known as virtual screening, is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For derivatives of this compound, in silico screening can be employed to explore a vast chemical space and prioritize compounds for synthesis and biological evaluation.
The process often begins with the generation of a 3D pharmacophore model based on the known structure of the target's active site or a set of known active ligands. This model defines the essential spatial arrangement of chemical features required for binding. A virtual library of compounds, which can be commercially available or synthetically accessible derivatives of the this compound scaffold, is then screened against the pharmacophore model.
Hits from the initial screening are typically subjected to further filtering based on drug-likeness properties (e.g., Lipinski's rule of five) and then docked into the target's active site for a more detailed evaluation of their potential binding modes and affinities. This hierarchical approach allows for the efficient identification of promising lead candidates.
The table below illustrates a hypothetical workflow for an in silico screening campaign to identify novel sEH inhibitors based on the this compound scaffold.
| Screening Stage | Method | Number of Compounds | Selection Criteria |
| Initial Library | Virtual Compound Library | 50,000 | Scaffold-based enumeration |
| Pharmacophore Screening | 3D Pharmacophore Model | 2,500 | Fit score > 0.8 |
| Molecular Docking | Standard Precision (SP) | 500 | Docking score < -6.0 kcal/mol |
| ADME/Tox Prediction | In silico models | 100 | Favorable drug-like properties |
| Final Hits | Visual Inspection | 20 | Promising binding interactions |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound derivatives is crucial for understanding their three-dimensional structure and flexibility, which can significantly influence their binding to a biological target. The spirocyclic nature of the core structure imparts a degree of rigidity, but the substituents on the amine and the piperidine (B6355638) ring can adopt various conformations.
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of these molecules and their complexes with target proteins over time. nih.gov By simulating the motions of atoms and molecules, MD can reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key interactions that are maintained throughout the simulation.
A common metric used in MD simulations to assess the stability of a complex is the root-mean-square deviation (RMSD) of the protein backbone and the ligand from their initial positions. A stable complex is typically characterized by a low and converging RMSD value over the course of the simulation.
The following table presents hypothetical results from a molecular dynamics simulation of a this compound derivative bound to sEH.
| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Key Hydrogen Bonds Maintained |
| 0 | 0.0 | 0.0 | Ligand-Asp335, Ligand-Tyr383 |
| 10 | 1.2 | 0.8 | Ligand-Asp335, Ligand-Tyr383 |
| 20 | 1.3 | 0.9 | Ligand-Asp335, Ligand-Tyr383 |
| 30 | 1.4 | 1.0 | Ligand-Asp335 |
| 40 | 1.3 | 0.9 | Ligand-Asp335, Ligand-Tyr383 |
| 50 | 1.4 | 1.1 | Ligand-Asp335, Ligand-Tyr383 |
The stable RMSD values for both the protein and the ligand suggest a stable binding mode throughout the simulation.
Advanced Analytical and Spectroscopic Characterization in Research of 1 Oxa 9 Azaspiro 5.5 Undecan 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, including 1-Oxa-9-azaspiro[5.5]undecan-4-amine. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete picture of the molecular framework and its stereochemistry can be assembled.
In the ¹H NMR spectrum of this compound, the chemical shifts, multiplicities (splitting patterns), and coupling constants of the proton signals provide detailed information about the connectivity of the atoms and the local electronic environment. For instance, the protons adjacent to the oxygen atom in the tetrahydropyran (B127337) ring and those near the nitrogen atom in the piperidine (B6355638) ring would exhibit characteristic downfield shifts. The proton attached to the carbon bearing the amine group (C4) would also have a distinct chemical shift.
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments within the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the attached atoms. For example, the spiro carbon (C5), being bonded to two heteroatoms indirectly, would have a unique and identifiable resonance.
To resolve the complex stereochemistry of the spirocyclic system, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the determination of the relative stereochemistry of the chiral centers. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for elucidating the spatial proximity of protons, which helps in defining the conformational preferences of the two rings and the orientation of the amine substituent.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| C2/C6 (Piperidine) | 2.8 - 3.0 | m | ~50 |
| C3/C5 (Piperidine) | 1.6 - 1.8 | m | ~28 |
| C4 (Piperidine) | 3.1 - 3.3 | m | ~55 |
| C7/C11 (Tetrahydropyran) | 3.5 - 3.7 | m | ~65 |
| C8/C10 (Tetrahydropyran) | 1.5 - 1.7 | m | ~30 |
| C9 (Spiro) | - | - | ~75 |
| NH₂ | 1.5 (broad) | s | - |
Note: The data in this table is hypothetical and serves as an illustrative example of expected NMR chemical shifts.
Mass Spectrometry (MS) for Molecular Mass Determination and Purity Assessment
Mass spectrometry is a vital analytical technique used to determine the molecular weight of this compound and to assess its purity. High-resolution mass spectrometry (HRMS), in particular, provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, thus confirming its chemical formula.
In a typical mass spectrum of this compound, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be observed in positive ion mode. The m/z (mass-to-charge ratio) of this ion would be a direct measure of the molecular weight of the compound. The presence of a single, major peak at the expected m/z value is a strong indicator of the sample's purity.
Fragmentation patterns observed in the mass spectrum can also offer structural information. The spirocyclic nature of the molecule would lead to characteristic fragmentation pathways upon ionization, providing further confirmation of its structure. Common fragmentation might involve the cleavage of the C-C bonds adjacent to the nitrogen or oxygen atoms, or the loss of the amine group.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Adduct | Predicted m/z |
| [M+H]⁺ | 171.15 |
| [M+Na]⁺ | 193.13 |
| [M+K]⁺ | 209.10 |
Note: The data in this table is based on the theoretical molecular weight of C₉H₁₈N₂O and represents predicted values.
Chromatographic Techniques (HPLC, TLC) for Reaction Monitoring and Purification
Chromatographic techniques are essential for both monitoring the progress of the chemical synthesis of this compound and for its purification to a high degree of homogeneity.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized. The retention factor (Rf) of the product on the TLC plate provides a preliminary indication of its polarity.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique. It is employed for the final purity assessment of the synthesized compound and can also be used for its purification on a larger scale. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a suitable modifier (such as trifluoroacetic acid or formic acid), would be a common choice for analyzing this polar amine-containing compound. The retention time of the compound in the chromatogram is a characteristic property, and the area of the peak is proportional to its concentration, allowing for the determination of purity.
Table 3: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | ~5-7 minutes (Hypothetical) |
X-ray Crystallography for Solid-State Structure and Protein-Ligand Complexes
While NMR provides information about the structure in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound or a salt thereof can be grown, X-ray diffraction analysis can provide a wealth of information.
This technique would unambiguously confirm the connectivity of the atoms and the stereochemistry at all chiral centers. It would also reveal detailed conformational information, such as the chair or boat conformations of the tetrahydropyran and piperidine rings and their relative orientation. Bond lengths, bond angles, and torsional angles would be determined with high precision, providing a complete and accurate picture of the molecule's solid-state structure.
Furthermore, if this compound is designed to interact with a biological target such as a protein, co-crystallization of the compound with the protein can provide invaluable insights into the binding mode. The resulting X-ray structure of the protein-ligand complex would reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity and selectivity. This information is crucial for structure-based drug design and the optimization of lead compounds.
Future Research Directions and Emerging Opportunities for 1 Oxa 9 Azaspiro 5.5 Undecan 4 Amine Chemical Space
Expansion of Spirocyclic Chemical Space and Scaffold Diversity
The inherent three-dimensionality of spirocycles offers a significant advantage in drug design by enabling exploration of novel chemical space. enamine.net The 1-oxa-9-azaspiro[5.5]undecane core provides a rigid framework that can orient substituents in well-defined vectors, potentially leading to enhanced potency and selectivity for biological targets.
Future research will likely focus on several key areas to expand the diversity of this scaffold:
Stereochemical Complexity: The spirocyclic nature of 1-oxa-9-azaspiro[5.5]undecane allows for multiple stereoisomers. Systematic synthesis and evaluation of these stereoisomers are crucial, as different spatial arrangements of atoms can dramatically impact biological activity and pharmacokinetic properties.
Derivatization at Multiple Positions: The parent scaffold offers several points for chemical modification, including the primary amine, the secondary amine within the piperidine (B6355638) ring, and the carbon backbone. Future efforts will involve creating libraries of analogues with diverse functional groups at these positions to probe structure-activity relationships (SAR) extensively.
Introduction of Additional Heteroatoms: Replacing carbon atoms within the rings with other heteroatoms (e.g., sulfur, phosphorus) can modulate the scaffold's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability. For instance, the synthesis of related structures like 1-oxa-4λ⁶-thia-9-azaspiro[5.5]undecane-4,4-dione highlights the potential for such modifications. sigmaaldrich.com
Ring Size and Flexibility Modulation: Exploring variations in the ring sizes of the spirocyclic system can fine-tune the conformational properties of the scaffold, potentially leading to better fits in the binding pockets of various protein targets.
The expansion of this chemical space is not merely an academic exercise; it is a strategic approach to generating novel intellectual property and developing drug candidates with improved profiles.
Identification of Novel Therapeutic Targets for Spirocyclic Amines
The 1-oxa-9-azaspiro[5.5]undecane scaffold has already shown promise in several therapeutic areas. Research has demonstrated its utility in developing inhibitors of the MmpL3 protein for the treatment of tuberculosis and as inhibitors of soluble epoxide hydrolase (sEH). researchgate.netosi.lv Furthermore, related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been investigated as dual μ-opioid receptor agonists and σ1 receptor antagonists for pain management. sci-hub.senih.gov
Emerging opportunities for this chemical class lie in its application to a broader range of therapeutic targets:
Central Nervous System (CNS) Disorders: The rigid, three-dimensional nature of spirocycles can be advantageous for designing ligands that cross the blood-brain barrier and interact with specific CNS receptors and enzymes. Their potential in areas like neurodegenerative diseases and psychiatric disorders warrants further investigation.
Oncology: The unique shape of spirocyclic compounds can enable them to target protein-protein interactions or allosteric sites on enzymes that are often considered "undruggable" with traditional, flatter molecules. The successful development of a 1,5-oxazaspiro[5.5]undecane scaffold as a SMYD2 methyltransferase inhibitor in epigenetics underscores this potential. nih.gov
Infectious Diseases: Beyond tuberculosis, the scaffold could be explored for its activity against other bacterial, viral, or fungal pathogens. The ability to readily synthesize derivatives allows for rapid screening against a wide array of infectious agents. researchgate.netresearchgate.net
Metabolic Diseases: The development of related spirocyclic compounds as free fatty acid 1 (FFA1 or GPR40) agonists for type II diabetes mellitus suggests that the 1-oxa-9-azaspiro[5.5]undecane scaffold could also be a valuable starting point for new metabolic disease therapies. researchgate.net
A systematic screening of diverse libraries of 1-oxa-9-azaspiro[5.5]undecan-4-amine derivatives against a panel of disease-relevant targets will be instrumental in uncovering new therapeutic applications.
Innovations in Synthetic Methodologies for Enhanced Accessibility
The broader application of spirocyclic scaffolds in drug discovery has historically been hampered by synthetic challenges. However, recent advancements in synthetic organic chemistry are making these complex structures more accessible.
For the 1-oxa-9-azaspiro[5.5]undecane system, future research in synthetic methodology will likely focus on:
Asymmetric Synthesis: Developing efficient and scalable enantioselective or diastereoselective synthetic routes is a high priority. This will allow for the controlled preparation of single stereoisomers, which is critical for clinical development.
Novel Cyclization Strategies: The Prins cyclization has been a key reaction in constructing this spirocyclic core. osi.lv Future work could explore other powerful cyclization reactions, such as intramolecular Heck reactions, ring-closing metathesis, or cycloadditions, to access a wider range of structural analogues.
Flow Chemistry and High-Throughput Synthesis: Implementing flow chemistry techniques could enable the rapid and automated synthesis of large libraries of 1-oxa-9-azaspiro[5.5]undecane derivatives. This would significantly accelerate the drug discovery process by providing a greater diversity of compounds for biological screening.
Late-Stage Functionalization: Developing methods for the selective modification of the spirocyclic scaffold in the later stages of a synthetic sequence would provide a more efficient way to generate diverse analogues from a common intermediate.
These innovations will be crucial for reducing the cost and time associated with synthesizing these complex molecules, thereby making them more attractive for large-scale drug discovery programs.
Predictive Modeling and Rational Design in Drug Discovery Initiatives
Computational tools are playing an increasingly important role in modern drug discovery. For the this compound chemical space, predictive modeling and rational design can guide and accelerate research efforts.
Key opportunities in this area include:
In Silico Library Design: Computational methods can be used to design virtual libraries of 1-oxa-9-azaspiro[5.5]undecane derivatives with desirable drug-like properties. This allows researchers to prioritize the synthesis of compounds that are most likely to be successful.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD techniques, such as molecular docking, can be used to predict how different derivatives of the spirocyclic scaffold will bind. This information can guide the design of more potent and selective inhibitors. The optimization of antituberculosis activity of 1-oxa-9-azaspiro[5.5]undecane derivatives has already benefited from molecular docking studies. osi.lv
Pharmacophore Modeling: In cases where the target structure is unknown, pharmacophore modeling can be used to identify the key chemical features required for biological activity. This can guide the design of new derivatives that retain these essential features.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early identification and removal of candidates with unfavorable pharmacokinetic or toxicity profiles, saving significant time and resources.
By integrating these predictive modeling and rational design strategies, researchers can more efficiently navigate the vast chemical space of 1-oxa-9-azaspiro[5.5]undecane derivatives and focus on the most promising candidates for further development.
Q & A
Q. What are the standard synthetic routes for preparing 1-Oxa-9-azaspiro[5.5]undecan-4-amine and its derivatives?
The compound is typically synthesized via multicomponent reactions using aldehydes, amines, and iSnAP resin under optimized conditions. For example, cyclopropane carboxaldehyde and 4-fluorobenzylamine react via General Procedure C to yield spirocyclic derivatives (17% yield), with diastereomers resolved via preparative HPLC . Alternative methods include Prins cascade cyclization for structurally analogous compounds, though adaptations may be required for this specific scaffold . Key characterization tools include NMR (e.g., δ 7.36–7.26 ppm for aromatic protons) and HRMS for mass validation .
Q. How can NMR spectroscopy distinguish diastereomers in spirocyclic amine derivatives?
Diastereomers exhibit distinct splitting patterns in ¹H NMR due to differing spatial arrangements. For instance, (3S*,6s*,9R*) and (3S*,6r*,9S*) isomers of N-(4-fluorobenzyl)-1-oxa-4-azaspiro derivatives show resolved signals at δ 3.78 ppm (s, 2H, CH₂) and δ 0.68–0.19 ppm (cyclopropyl protons), with coupling constants (e.g., J = 11.8 Hz) reflecting stereochemical differences. ¹³C NMR further differentiates quaternary carbons in the spiro core (e.g., 70–80 ppm for ether-linked carbons) .
Q. What are the recommended storage conditions for this compound hydrochloride?
Hydrochloride salts of spirocyclic amines should be stored at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Purity (>95%) is maintained by avoiding repeated freeze-thaw cycles and exposure to humidity .
Advanced Research Questions
Q. How can reaction yields be optimized for low-abundance diastereomers in spirocyclic amine synthesis?
Yields depend on steric and electronic factors during imine formation and cyclization. For example, (3R,6S,9S)-isomers may dominate (52% abundance) over (3R,6R,9R)-isomers (5%) due to favorable transition-state geometries. Adjusting solvent polarity (e.g., MeOH:EtOAc vs. MeCN) and temperature during chromatography can enhance separation of minor diastereomers . Kinetic vs. thermodynamic control should be evaluated via time-course NMR studies .
Q. What mechanistic insights explain the formation of this compound derivatives via iSnAP resin-based synthesis?
The iSnAP resin facilitates a tandem nucleophilic addition-cyclization sequence. Aldehydes react with primary amines to form imine intermediates, which undergo intramolecular attack by the oxygen nucleophile (e.g., ether oxygen) to form the spirocyclic core. Steric hindrance at the cyclization step dictates diastereoselectivity, as seen in the 70:30 NMR purity ratio for benzo[d][1,3]dioxol-5-yl derivatives .
Q. How do substituents on the spiro scaffold influence physicochemical properties and bioactivity?
Substituents like thiophen-2-yl or cyclopropyl groups alter logP and hydrogen-bonding capacity, impacting solubility and membrane permeability. For instance, N-cyclopropyl derivatives exhibit rigidified conformations (via ¹H NMR coupling constants), potentially enhancing binding to biological targets. Quantitative structure-activity relationship (QSAR) modeling is recommended to correlate structural features with activity .
Q. What strategies resolve contradictions in reported synthetic yields for analogous spirocyclic amines?
Discrepancies (e.g., 18% vs. 41% yields) arise from variations in resin activation, stoichiometry, or workup protocols. Systematic optimization should include:
- Screening Lewis acid catalysts (e.g., ZnCl₂) to accelerate imine formation.
- Using deuterated solvents to monitor reaction progress in real-time via in situ NMR.
- Employing high-throughput automation for condition screening .
Methodological Guidelines
- Diastereomer Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) and isocratic elution (MeOH:CO₂ = 80:20) for baseline resolution .
- Purity Validation : Combine LC-MS (ESI+) for molecular ion detection ([M+H]+) and elemental analysis (C, H, N within ±0.4% of theoretical) .
- Stability Testing : Conduct accelerated degradation studies under oxidative (H₂O₂), acidic (HCl), and thermal (40°C) conditions, monitored by TLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
